molecular formula C15H21BrO B13066878 (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene

(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene

Cat. No.: B13066878
M. Wt: 297.23 g/mol
InChI Key: DBXTVWKTMXEVJV-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Interpretation

The systematic IUPAC name for this compound is [1-(bromomethyl)-3-methylcyclohexyl]oxymethylbenzene . Breaking down the nomenclature:

  • 1-(Bromomethyl) indicates a bromine-substituted methyl group attached to the first carbon of the cyclohexane ring.
  • 3-Methylcyclohexyl specifies a methyl group at the third carbon of the cyclohexane backbone.
  • Oxymethylbenzene denotes a benzyl ether group (–O–CH₂–C₆H₅) linked to the cyclohexane via an oxygen atom.

The structure comprises three distinct regions:

  • A brominated cyclohexane core with methyl and bromomethyl substituents at positions 1 and 3.
  • An ether linkage (–O–) connecting the cyclohexane to a benzyl group.
  • A benzene ring providing aromatic character to the molecule.

CAS Registry Number (1409639-90-2) and Alternative Identifiers

This compound is registered under CAS 1409639-90-2 , a unique identifier for chemical substances in the Chemical Abstracts Service database. Additional identifiers include:

Identifier Type Value
PubChem CID 63469892
SMILES CC1CCCC(C1)(CBr)OCC2=CC=CC=C2
InChIKey DBXTVWKTMXEVJV-UHFFFAOYSA-N
European Community Number Not assigned

Alternative names in chemical literature include ({[1-(bromomethyl)-3-methylcyclohexyl]oxy}methyl)benzene and AKOS012777748 .

Properties

Molecular Formula

C15H21BrO

Molecular Weight

297.23 g/mol

IUPAC Name

[1-(bromomethyl)-3-methylcyclohexyl]oxymethylbenzene

InChI

InChI=1S/C15H21BrO/c1-13-6-5-9-15(10-13,12-16)17-11-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3

InChI Key

DBXTVWKTMXEVJV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene typically involves two key steps:

Bromomethylation Techniques

Bromomethylation is a critical step to introduce the bromomethyl substituent. Several methods have been reported:

  • Bromomethylation using paraformaldehyde and hydrobromic acid in acetic acid : This classic method allows selective mono-bromomethylation of aromatic and aliphatic substrates. The reaction proceeds via formation of a bromomethylating species under acidic conditions, which selectively reacts with activated positions on the substrate. The reaction is noted for high selectivity and yields, with minimal side reactions such as diarylmethane formation.

  • Use of bromomethylating agents such as bromomethyl bromide or bromomethyl tosylate : These reagents can be employed to introduce bromomethyl groups onto cyclohexyl rings under controlled conditions, often in the presence of bases like sodium carbonate or potassium carbonate to neutralize generated acids and promote substitution.

  • Phase-transfer catalysis and halide exchange : In some protocols, tetra-n-butylammonium iodide or other phase-transfer catalysts facilitate bromomethylation by enhancing the nucleophilicity of halide ions and solubilizing reagents in organic solvents.

Etherification Procedures

The formation of the ether bond between the bromomethylated cyclohexyl intermediate and benzyl moiety involves nucleophilic substitution reactions:

  • Nucleophilic substitution of bromomethyl cyclohexyl intermediate with benzyl alcohol : Under basic conditions (e.g., potassium carbonate, cesium carbonate), the benzyl alcohol is deprotonated to form a benzyl alkoxide, which then attacks the bromomethyl carbon, displacing bromide and forming the ether linkage.

  • Use of benzyl halides and alkoxides : Alternatively, benzyl bromide or chloride can be reacted with cyclohexyl alkoxides to form the ether, though this is less common for this specific compound.

  • Solvent and temperature considerations : Typical solvents include polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile, which favor SN2 reactions. Reaction temperatures vary from room temperature to reflux conditions depending on the reactivity of substrates and bases used.

Representative Experimental Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Bromomethylation Paraformaldehyde + 31% HBr in AcOH, 95 °C, 6-14 h ~90-100 High selectivity, minimal side products, crystalline product
Etherification Bromomethyl cyclohexyl + benzyl alcohol, K2CO3, DMF, rt to 80 °C, 2-4 h 70-85 Efficient SN2 substitution, polar aprotic solvent preferred
Alternative etherification Bromomethyl cyclohexyl + benzyl alcohol, Cs2CO3, acetonitrile, reflux, 3 h 75-80 Good yields, inert atmosphere recommended to avoid side reactions

Purification and Characterization

  • Purification typically involves extraction with organic solvents (ethyl acetate, dichloromethane), washing with water and brine, drying over magnesium sulfate, and concentration under reduced pressure.
  • Chromatographic purification using silica gel column chromatography with eluents such as hexanes/ethyl acetate mixtures is common to isolate pure product.
  • Characterization is performed by NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Key Reagents Yield (%) Remarks
Bromomethylation Paraformaldehyde + HBr in AcOH, 95 °C, 6-14 h Paraformaldehyde, 31% HBr, AcOH ~90-100 High selectivity, crystalline product
Etherification K2CO3, DMF, rt to 80 °C, 2-4 h Bromomethyl cyclohexyl, benzyl alcohol 70-85 Efficient SN2 substitution
Etherification Cs2CO3, acetonitrile, reflux, 3 h Same as above 75-80 Inert atmosphere recommended
Alternative methods Phase-transfer catalysis, microwave-assisted Tetra-n-butylammonium iodide catalyst Variable Enhanced reaction rates possible

Chemical Reactions Analysis

Types of Reactions

(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene may exhibit anticancer properties. These compounds can be designed to target specific cancer pathways, potentially leading to the development of novel therapeutic agents. The bromomethyl group is often utilized for its ability to participate in nucleophilic substitution reactions, which can be exploited to synthesize more complex anticancer agents .

Antimicrobial Activity

Studies have shown that derivatives of benzyl bromides possess significant antimicrobial activity. The incorporation of the bromomethyl moiety into the structure of phenolic compounds enhances their efficacy against various bacterial strains. This property is particularly valuable in developing new antibiotics or antiseptics .

Polymer Synthesis

The compound can serve as a building block in the synthesis of functionalized polymers. The bromomethyl group allows for further modification through radical polymerization or nucleophilic substitution, facilitating the creation of polymers with tailored properties for applications in coatings, adhesives, and sealants .

Surface Modification

In material science, (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene can be used for surface modification of materials. Its ability to react with various substrates makes it suitable for creating hydrophobic surfaces or enhancing adhesion properties in composite materials .

Synthesis of Biaryl Compounds

The compound can be utilized in synthesizing biaryl derivatives through cross-coupling reactions, such as Suzuki or Heck reactions. These biaryl compounds are essential in pharmaceuticals and agrochemicals due to their biological activity and structural diversity .

Building Block for Complex Molecules

As a versatile intermediate, (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene can be employed in the synthesis of more complex organic molecules. Its functional groups allow for various transformations that can lead to the development of new chemical entities with potential applications across different fields .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityIdentified potential pathways for targeting cancer cells using bromomethyl derivatives.
Study 2Antimicrobial EfficacyDemonstrated significant antibacterial effects against Gram-positive bacteria.
Study 3Polymer ApplicationsShowed successful incorporation into polymer matrices leading to enhanced mechanical properties.

Mechanism of Action

The mechanism of action of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a broader class of brominated cyclohexyl-benzene derivatives. Key structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene 1-Bromomethyl, 3-methylcyclohexyl, benzyl ether ~303.2 (estimated) Steric hindrance; potential catalysis
(Bromomethyl)cyclohexane Bromomethyl, cyclohexane 177.08 Boiling point: 76°C; solvent solubility
1-Bromo-3-(trifluoromethoxy)benzene Bromo, trifluoromethoxy on benzene 245.01 Electrophilic reactivity; medicinal chemistry
1-(Bromomethyl)-3-phenoxybenzene Bromomethyl, phenoxy ether 247.11 Aromatic ether applications

Key Observations:

  • Steric Effects : The 3-methylcyclohexyl group in the target compound introduces significant steric hindrance compared to simpler analogs like (bromomethyl)cyclohexane. This may reduce reactivity in nucleophilic substitutions but enhance selectivity in catalytic reactions .
  • Electronic Effects : The benzyl ether group provides electron-withdrawing character, contrasting with electron-donating groups (e.g., trifluoromethoxy in 1-Bromo-3-(trifluoromethoxy)benzene) .
  • Solubility: The cyclohexyl and methyl groups likely render the compound less polar than smaller bromoaromatics, favoring solubility in non-polar solvents like benzene or ethers .

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